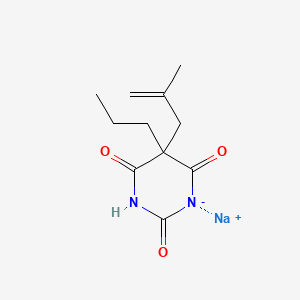
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The specific compound this compound is known for its unique chemical structure, which contributes to its distinct pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt typically involves the reaction of 5-propylbarbituric acid with 2-methylallyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using techniques such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anesthetic and anticonvulsant.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylallyl)-5-propylbarbituric acid sodium salt involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-term sedative and anesthetic.
Thiopental: Used as an anesthetic agent in surgical procedures.
Uniqueness
5-(2-Methylallyl)-5-propylbarbituric acid sodium salt is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other barbiturates, it has a 2-methylallyl group that influences its interaction with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.
Propiedades
Número CAS |
67051-57-4 |
|---|---|
Fórmula molecular |
C11H15N2NaO3 |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
sodium;5-(2-methylprop-2-enyl)-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h2,4-6H2,1,3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clave InChI |
HFLOFOTVFLKZQO-UHFFFAOYSA-M |
SMILES canónico |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC(=C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



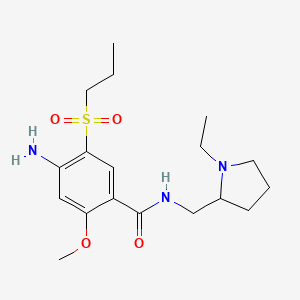
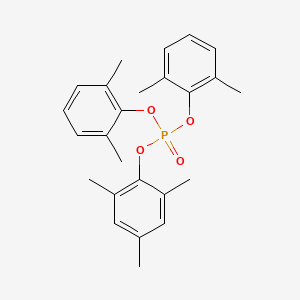
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
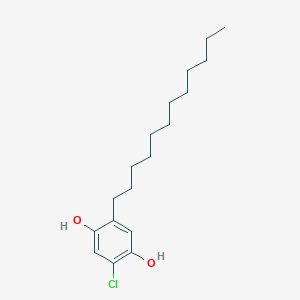

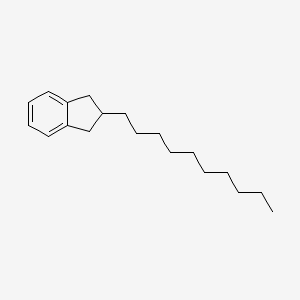
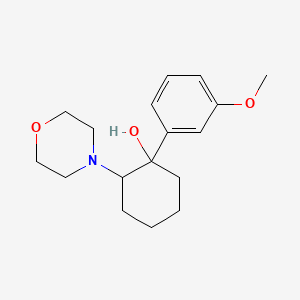

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
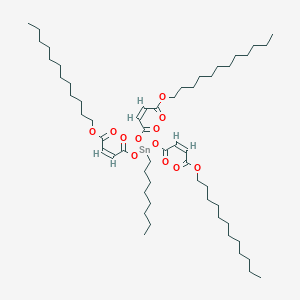

![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
